

Spectroscopic Characterization of 3,5-Difluoroanisole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3,5-Difluoroanisole

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of **3,5-difluoroanisole** and its derivatives. By presenting key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds. Furthermore, a comparison with other fluorinated anisole isomers is included to highlight the influence of substituent positioning on spectroscopic outcomes.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-difluoroanisole** and related compounds. This information is crucial for distinguishing between isomers and understanding the electronic effects of substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ^1H , ^{13}C , and ^{19}F NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ^1H NMR, ^{13}C NMR, and ^{19}F NMR Data for **3,5-Difluoroanisole** and a Derivative

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)	^{19}F NMR (δ , ppm)
3,5-Difluoroanisole	6.45-6.60 (m, 3H, Ar-H), 3.78 (s, 3H, OCH ₃)	163.5 (dd, J=247, 11 Hz, C-F), 161.2 (t, J=14 Hz, C-O), 104.5 (dd, J=22, 5 Hz, C-H), 95.9 (t, J=26 Hz, C-H)	-108.5
3,5-Difluoro-4-methoxybenzoic acid	7.6 (m, 2H), 4.1 (s, 3H)	165.2, 153.1, 150.7, 144.9, 112.5, 112.3, 62.1	Not available

Table 2: Comparison of ^1H and ^{13}C NMR Data for Difluoroanisole Isomers

Compound	^1H NMR (δ , ppm)	^{13}C NMR (δ , ppm)
3,5-Difluoroanisole	6.45-6.60 (m, 3H), 3.78 (s, 3H)	163.5, 161.2, 104.5, 95.9
2,5-Difluoroanisole	7.0-7.2 (m, 1H), 6.8-7.0 (m, 2H), 3.9 (s, 3H)	158.8, 152.4, 147.2, 115.8, 113.5, 105.1, 56.4
3,4-Difluoroanisole	7.1-7.2 (m, 1H), 6.9-7.0 (m, 1H), 6.8-6.9 (m, 1H), 3.9 (s, 3H)	151.2, 148.8, 145.7, 117.8, 115.4, 105.9, 56.3

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Characteristic Infrared (IR) Absorption Frequencies (cm⁻¹)

Functional Group	Vibration Mode	3,5-Difluoroanisole	Other Fluoroanisoles
Aromatic C-H	Stretching	~3050-3100	~3050-3100
Aliphatic C-H (O-CH ₃)	Stretching	~2850, 2950	~2850, 2950
Aromatic C=C	Stretching	~1620, 1590, 1470	~1600-1450
C-O-C	Asymmetric Stretch	~1290	~1250-1300
C-F	Stretching	~1120, 1330	~1100-1350
C-H Out-of-plane bend	Bending	~850	Varies with substitution pattern

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3,5-Difluoroanisole	144	129, 101, 75
2,5-Difluoroanisole	144	129, 101, 75
3,4-Difluoroanisole	144	129, 101, 75
4-Bromo-3,5-difluoroaniline	207/209	128, 101

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The position of the maximum absorption (λ_{max}) is influenced by the aromatic system and its substituents.

Table 5: Ultraviolet-Visible (UV-Vis) Absorption Data

Compound Class	λ_{max} (nm)	Solvent
Anisole	~269, 278	Ethanol
Halogenated Anilines	280-320	Ethanol or Methanol

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality, comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-25 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a 5 mm NMR tube. For ^{13}C NMR, a higher concentration (50-100 mg) may be required.^[1]
- **Instrumentation:** Acquire spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR: Acquire proton-decoupled spectra to simplify the spectrum to one peak per unique carbon atom.
- ^{19}F NMR: Acquire proton-decoupled spectra. A common reference standard is CFCl_3 (δ 0.00 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation (Liquid):** Place a drop of the liquid sample between two KBr or NaCl plates.
- **Sample Preparation (Solid):** Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

- Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} .[\[2\]](#)

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10 $\mu\text{g/mL}$) in a volatile organic solvent such as dichloromethane or hexane.[\[3\]](#)
- Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., DB-5).
- GC Conditions:
 - Injector Temperature: 250 $^{\circ}\text{C}$
 - Oven Program: Start at a lower temperature (e.g., 50 $^{\circ}\text{C}$), then ramp up to a higher temperature (e.g., 250 $^{\circ}\text{C}$) to ensure separation of components.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.

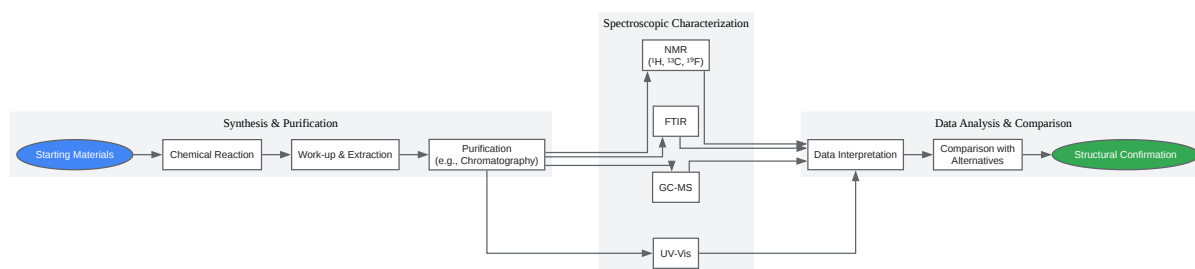
Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration in a quartz cuvette.[\[4\]](#)
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Procedure:
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
 - Replace the solvent in the sample cuvette with the analyte solution.

- Record the absorption spectrum over the desired wavelength range (typically 200-400 nm for aromatic compounds).

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and spectroscopic characterization of a **3,5-difluoroanisole** derivative.



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Caption: Experimental workflow for synthesis and spectroscopic analysis.

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